2-Methoxy-6-Methylbenzamide 2-Methoxy-6-Methylbenzamide
Brand Name: Vulcanchem
CAS No.: 139583-90-7
VCID: VC21328718
InChI: InChI=1S/C9H11NO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11)
SMILES: CC1=C(C(=CC=C1)OC)C(=O)N
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

2-Methoxy-6-Methylbenzamide

CAS No.: 139583-90-7

Cat. No.: VC21328718

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-Methylbenzamide - 139583-90-7

CAS No. 139583-90-7
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 2-methoxy-6-methylbenzamide
Standard InChI InChI=1S/C9H11NO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11)
Standard InChI Key IRQLMNZDQZOWMP-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OC)C(=O)N
Canonical SMILES CC1=C(C(=CC=C1)OC)C(=O)N

2-Methoxy-6-Methylbenzamide is an organic compound with the molecular formula C9H11NO2C_9H_{11}NO_2 and a molecular weight of 165.19 g/mol. Its structure consists of a benzamide backbone substituted with a methoxy group (-OCH3_3) at the 2-position and a methyl group (-CH3_3) at the 6-position on the benzene ring. The compound is identified by CAS number 139583-90-7 and is also referred to as "Benzamide, 2-methoxy-6-methyl-" in some contexts .

Synthesis

The synthesis of benzamide derivatives like 2-Methoxy-6-Methylbenzamide typically involves the amidation of substituted benzoic acids or their derivatives. For example:

  • Starting Material: A substituted benzoic acid with methoxy and methyl groups in the desired positions.

  • Reaction Conditions: Amidation using reagents such as thionyl chloride (SOCl2_2) to activate the carboxylic acid group, followed by reaction with ammonia or an amine source to form the benzamide.

This approach ensures selective functionalization while preserving the integrity of sensitive substituents.

Biological Relevance

Benzamides, including substituted derivatives like 2-Methoxy-6-Methylbenzamide, have been studied for their potential biological activities:

  • Antimicrobial Activity: Benzamides are known for their ability to inhibit bacterial growth by targeting essential enzymes or disrupting cell wall synthesis .

  • Anticancer Potential: Substituted benzamides have been explored for their cytotoxic effects against various cancer cell lines, often through mechanisms involving apoptosis induction or inhibition of specific signaling pathways .

Although specific data on 2-Methoxy-6-Methylbenzamide's biological activity is limited, its structural similarity to other bioactive benzamides suggests potential applications in medicinal chemistry.

Applications

Potential applications of 2-Methoxy-6-Methylbenzamide include:

  • Pharmaceutical Development: As a lead compound for designing antimicrobial or anticancer agents.

  • Chemical Research: As a model compound for studying benzamide derivatives' reactivity and interactions.

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